2-[[4-(3,4-Dichlorophenyl)piperazino](dimethylamino)methylene]malononitrile
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Overview
Description
2-[4-(3,4-Dichlorophenyl)piperazinomethylene]malononitrile is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a piperazine ring substituted with a 3,4-dichlorophenyl group, a dimethylamino group, and a methylene-linked malononitrile moiety. It is used in various scientific research applications due to its distinctive reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3,4-Dichlorophenyl)piperazinomethylene]malononitrile typically involves multiple steps, starting with the preparation of the piperazine derivative. The piperazine ring is first substituted with a 3,4-dichlorophenyl group through a nucleophilic aromatic substitution reaction. This intermediate is then reacted with dimethylamine and malononitrile under controlled conditions to form the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as potassium carbonate to facilitate the reactions.
Industrial Production Methods
In industrial settings, the production of 2-[4-(3,4-Dichlorophenyl)piperazinomethylene]malononitrile is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production. Parameters such as temperature, pressure, and reaction time are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-[4-(3,4-Dichlorophenyl)piperazinomethylene]malononitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the nitrile groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reactions are typically conducted under controlled temperatures and in the presence of suitable solvents to ensure high yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions typically produce primary or secondary amines. Substitution reactions can lead to a variety of substituted derivatives, depending on the nucleophile employed.
Scientific Research Applications
2-[4-(3,4-Dichlorophenyl)piperazinomethylene]malononitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving the central nervous system.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[4-(3,4-Dichlorophenyl)piperazinomethylene]malononitrile involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(3,4-Dichlorophenyl)piperazinomethylene]malononitrile
- 2-[4-(3,4-Dichlorophenyl)piperazinomethylene]malononitrile
- 2-[4-(3,4-Dichlorophenyl)piperazinomethylene]malononitrile
Uniqueness
Compared to similar compounds, 2-[4-(3,4-Dichlorophenyl)piperazinomethylene]malononitrile is unique due to its specific substitution pattern and the presence of the dimethylamino group. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications. Its ability to undergo a wide range of chemical reactions and its potential therapeutic properties further distinguish it from related compounds.
Properties
IUPAC Name |
2-[[4-(3,4-dichlorophenyl)piperazin-1-yl]-(dimethylamino)methylidene]propanedinitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2N5/c1-21(2)16(12(10-19)11-20)23-7-5-22(6-8-23)13-3-4-14(17)15(18)9-13/h3-4,9H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQKIPQPZNMJYLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=C(C#N)C#N)N1CCN(CC1)C2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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